Milnacipran

Pharmacology Neurochemistry Transporter Assays

Milnacipran is a cyclopropanecarboxamide derivative belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is a racemic mixture of the (1S,2R)- and (1R,2S)-enantiomers.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 96847-55-1
Cat. No. B1663801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMilnacipran
CAS96847-55-1
Synonyms1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl
1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl
F 2207
F-2207
F2207
Ixel
midalcipran
milnacipran
milnacipran hydrochloride
Savella
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m1/s1
InChIKeyGJJFMKBJSRMPLA-HIFRSBDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.23e+00 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Milnacipran (CAS 96847-55-1): A Balanced Serotonin-Norepinephrine Reuptake Inhibitor for Fibromyalgia Management


Milnacipran is a cyclopropanecarboxamide derivative belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. It is a racemic mixture of the (1S,2R)- and (1R,2S)-enantiomers . The compound's mechanism of action involves the potent inhibition of both serotonin (5-HT) and norepinephrine (NE) reuptake at presynaptic transporters [1]. Unlike other SNRIs, milnacipran is reported to have a balanced or slightly NE-preferring reuptake inhibition profile in vitro and in vivo [2]. It is clinically indicated for the management of fibromyalgia in the United States and is also approved for major depressive disorder in various other countries [3].

Milnacipran (CAS 96847-55-1): Why Substitution with Other SNRIs Is Not Straightforward


Generic substitution of SNRIs is not a scientifically sound practice due to their distinct pharmacological, pharmacokinetic, and clinical profiles. For instance, while venlafaxine and duloxetine are also SNRIs, they exhibit different ratios of norepinephrine to serotonin reuptake inhibition and have markedly different effects on other receptor systems [1]. Milnacipran distinguishes itself with a balanced or slightly NE-preferring reuptake inhibition and a cleaner receptor profile, lacking significant affinity for a wide range of off-target receptors, which translates to a unique side-effect and efficacy profile [2]. Furthermore, milnacipran's specific approval for fibromyalgia in the U.S. is not shared by all SNRIs, such as venlafaxine or desvenlafaxine, underscoring its unique clinical positioning [3].

Quantitative Differentiation of Milnacipran (CAS 96847-55-1) from Closest Analogs: A Procurement-Focused Evidence Guide


Milnacipran's More Selective NE/5-HT Reuptake Inhibition Ratio vs. Duloxetine and Venlafaxine

Milnacipran's more active enantiomer, levomilnacipran (LVM), exhibits a significantly more selective inhibition of norepinephrine (NE) reuptake relative to serotonin (5-HT) reuptake compared to other SNRIs. In a direct in vitro study, LVM was 17-fold more selective for NE reuptake inhibition than venlafaxine and 27-fold more selective than duloxetine [1]. This is a critical differentiator for applications requiring a more balanced or NE-preferring profile.

Pharmacology Neurochemistry Transporter Assays

Milnacipran's Unique Balanced NET and SERT Occupancy at Clinical Doses

Milnacipran is the first and only marketed SNRI reported to achieve equal occupancy of both norepinephrine (NET) and serotonin (SERT) transporters at clinically relevant doses [1]. In vitro, it shows greater relative potency at NET than SERT [2], making the balanced in vivo occupancy a distinctive and verifiable feature that separates it from other SNRIs, which typically show preferential occupancy of SERT at therapeutic doses.

Clinical Pharmacology Positron Emission Tomography Fibromyalgia

High Oral Bioavailability and Favorable Physicochemical Profile for Formulation

Milnacipran exhibits a high absolute oral bioavailability of 85% [1], which is substantially higher than venlafaxine's ~45% [2]. This property, combined with low plasma protein binding (13%) and a moderate volume of distribution, contributes to a predictable pharmacokinetic profile [1]. Its high aqueous solubility and rule-of-five compliance make it a more versatile starting point for developing various formulations compared to less bioavailable or more lipophilic SNRI analogs.

Pharmacokinetics ADME Formulation Science

FDA Approval Exclusively for Fibromyalgia Management

In the United States, milnacipran is one of only two SNRIs (along with duloxetine) with a specific FDA-approved indication for the management of fibromyalgia [1]. Other SNRIs like venlafaxine and desvenlafaxine are not approved for this indication, placing milnacipran in a unique clinical niche with established efficacy and safety data from large-scale, placebo-controlled trials in this patient population [2].

Clinical Trials Regulatory Affairs Pain Management

Well-Characterized Impurity Profile and Validated Analytical Methods for Quality Control

A robust and validated stability-indicating UPLC method has been established for milnacipran, achieving a resolution of greater than 2.0 between milnacipran and its 12 process-related impurities and degradation products [1]. The method demonstrates high precision with relative standard deviations of less than 5.0% and linearity with an r² > 0.9995 [1]. Four specific process-related impurities have been identified, synthesized, and fully characterized (IR, LC-MS, NMR) [2].

Analytical Chemistry Quality Control Pharmaceutical Manufacturing

Procurement-Driven Application Scenarios for Milnacipran (CAS 96847-55-1)


Investigating Balanced Noradrenergic/Serotonergic Modulation in Chronic Pain Models

Based on the unique balanced NET and SERT occupancy at clinical doses [1], milnacipran is an optimal tool compound for preclinical research aimed at dissecting the interplay of norepinephrine and serotonin pathways in chronic pain and fibromyalgia models. Its use allows for a more physiologically relevant modulation compared to SNRIs with skewed transporter occupancy profiles. The established efficacy in fibromyalgia clinical trials further validates its translational relevance for these studies [2].

Formulation Development Leveraging High Oral Bioavailability and Favorable ADME

Milnacipran's high aqueous solubility, rule-of-five compliance, and 85% oral bioavailability [1] make it an ideal candidate for developing novel oral dosage forms. This includes immediate-release, extended-release, and controlled-release formulations, as evidenced by studies investigating its pharmacokinetics in both immediate and controlled-release matrix tablets in rabbit models [2]. Its low and non-saturable plasma protein binding (13%) simplifies bioanalytical method development and pharmacokinetic modeling [3].

Quality Control and Pharmaceutical Analysis Using Validated Analytical Methods

Procurement for pharmaceutical manufacturing or quality control laboratories is directly supported by the existence of well-validated, stability-indicating analytical methods. The established UPLC method, which resolves milnacipran from 12 impurities with a resolution >2.0, meets ICH guidelines [1]. This ensures that the purchased compound can be reliably assayed for purity and stability, a critical requirement for both research and commercial batch release. The availability of characterized impurity standards further facilitates method validation and routine analysis [2].

Differentiating SNRI Mechanisms in Neuropharmacology Research

The 17- to 27-fold greater selectivity for norepinephrine reuptake inhibition exhibited by milnacipran's active enantiomer compared to venlafaxine and duloxetine [1] makes it a powerful tool for teasing apart the specific contributions of NE and 5-HT to antidepressant and anti-anxiety effects. This allows researchers to design experiments with a more targeted pharmacological intervention, generating clearer, more interpretable data on the neurobiological basis of mood disorders.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Milnacipran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.